2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid
CAS No.:
Cat. No.: VC17476160
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
![2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid -](/images/structure/VC17476160.png)
Specification
Molecular Formula | C11H19NO4 |
---|---|
Molecular Weight | 229.27 g/mol |
IUPAC Name | 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |
Standard InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 |
Standard InChI Key | XEJQQXKDTNNNMU-YUMQZZPRSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC[C@H]1CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCC1CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2-[cis-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid (CAS: 1434141-68-0) and belongs to the class of β-amino acids . Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.276 g/mol . The "cis" designation refers to the spatial arrangement of the substituents on the cyclobutane ring, where the Boc-protected amino group and acetic acid moiety occupy adjacent positions on the same face of the ring.
Table 1: Key Identifiers
Property | Value |
---|---|
CAS Number | 1434141-68-0 |
Molecular Formula | C₁₁H₁₉NO₄ |
Molecular Weight | 229.276 g/mol |
IUPAC Name | 2-[cis-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid |
PubChem CID | 84692677 |
Stereochemical Configuration
The cyclobutane ring adopts a non-planar "puckered" conformation, with the Boc-protected amino group (-NHBoc) and acetic acid (-CH₂COOH) groups in a cis orientation. This configuration imposes steric constraints that influence reactivity and intermolecular interactions, making the compound valuable for designing conformationally restricted peptides.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step strategy:
-
Cyclobutane Ring Formation: Photochemical [2+2] cycloaddition reactions between ethylene derivatives are employed to construct the cyclobutane core while maintaining stereochemical control.
-
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to prevent unwanted side reactions during subsequent steps.
-
Acetic Acid Moiety Introduction: A Michael addition or alkylation reaction attaches the acetic acid group to the cyclobutane ring .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cycloaddition | UV light, dichloromethane | 60–70% |
Boc Protection | Boc₂O, DMAP, THF | >90% |
Acetic Acid Attachment | Ethyl bromoacetate, K₂CO₃ | 75–85% |
Industrial-Scale Production
Commercial suppliers like Aladdin Scientific produce the compound at >97% purity, with a lead time of 5–12 weeks due to material sourcing challenges . The cost for 500 mg ranges from $4,612.90, reflecting its high manufacturing complexity .
Physicochemical Properties
Thermal Stability and Solubility
The Boc group enhances thermal stability, allowing storage at room temperature . The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water due to its hydrophobic tert-butyl group.
Table 3: Physicochemical Data
Property | Value |
---|---|
Melting Point | Not reported |
Boiling Point | Estimated >250°C |
Density | ~1.2 g/cm³ |
LogP | ~1.5 (predicted) |
Solubility in DMSO | >50 mg/mL |
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid).
-
NMR: Distinct signals for tert-butyl protons (δ 1.4 ppm) and cyclobutane ring protons (δ 2.5–3.0 ppm).
Applications in Medicinal Chemistry
Peptide Mimetics and PROTACs
The compound serves as a rigid scaffold in proteolysis-targeting chimeras (PROTACs), where its cyclobutane ring enforces specific three-dimensional orientations to enhance target binding . Its β-amino acid structure improves metabolic stability compared to traditional α-amino acids, extending half-life in biological systems.
Drug Discovery Case Studies
-
Kinase Inhibitors: Incorporated into analogs of dasatinib to reduce off-target effects.
-
Antimicrobial Peptides: Used to design lipopeptides with enhanced membrane permeability.
Parameter | Recommendation |
---|---|
Storage | Room temperature, dry environment |
Handling | Gloves, goggles, lab coat |
Disposal | Incineration |
Future Directions and Research Gaps
While the compound’s utility in peptide synthesis is well-established, further studies are needed to:
-
Optimize enantioselective synthesis for chiral drug development.
-
Explore its role in covalent inhibitor design via carboxylic acid derivatization.
-
Assess long-term stability under physiological conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume